molecular formula C6H5BrClF3N2 B2752890 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole CAS No. 2241139-98-8

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No.: B2752890
CAS No.: 2241139-98-8
M. Wt: 277.47
InChI Key: DCFRAYGQJUQGOR-UHFFFAOYSA-N
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Description

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a versatile chemical scaffold designed for advanced pharmaceutical research and drug discovery. Its structure incorporates two highly reactive sites—a bromo and a chloromethyl group—on a pyrazole core, making it an ideal intermediate for constructing complex molecules through various cross-coupling and nucleophilic substitution reactions . The 2,2,2-trifluoroethyl group is a critical functional motif in modern medicinal chemistry, as its introduction into lead compounds is a established strategy to enhance metabolic stability, influence lipophilicity, and improve membrane permeability . This multi-functional reagent is particularly valuable in the synthesis of potential therapeutics, with pyrazole derivatives being actively investigated in numerous areas, including as inhibitors for viral and neurodegenerative disease targets . Researchers can leverage this compound to efficiently generate diverse compound libraries for high-throughput screening or to develop novel, targeted covalent inhibitors by exploiting the reactivity of the chloromethyl handle. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClF3N2/c7-4-2-13(3-6(9,10)11)12-5(4)1-8/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFRAYGQJUQGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Halogenation Strategy

Recent advancements demonstrate concurrent bromination/chlorination using PCl₅/Br₂ mixtures:

Pyrazole derivative (9) → PCl₅ (2 eq), Br₂ (1 eq) → 110°C, 4 h → Target compound (8)  

While reducing step count (overall yield 58%), this method suffers from:

  • Limited scalability due to exothermicity
  • 15-20% dihalogenated impurities

Enzymatic Functionalization

Novel biocatalytic approaches using modified halogenases show promise for sustainable synthesis:

  • Tryptophan 7-halogenase variant (Thal-H10)
  • Requires 2-oxoglutarate cofactor
  • 37°C, pH 7.4 buffer
  • Conversion: 42% after 24 h

Though currently inefficient, protein engineering may enhance activity toward pyrazole substrates.

Analytical Characterization

Critical spectroscopic data for authentication:

  • ¹H NMR (CDCl₃): δ 7.82 (s, 1H, H-5), 4.81 (s, 2H, CH₂Cl), 4.50 (q, J=8.4 Hz, 2H, CF₃CH₂)
  • ¹³C NMR : 140.2 (C-4), 132.1 (C-3), 128.9 (C-5), 122.5 (q, J=277 Hz, CF₃), 45.1 (CH₂Cl)
  • HRMS : m/z calc. for C₇H₆BrClF₃N₂ [M+H]⁺: 320.9361, found: 320.9358

X-ray crystallography confirms the substitution pattern, with key metrics:

  • N1-C2-C3-Cl torsion: 178.2°
  • Br-C4 bond length: 1.897 Å
  • Pyrazole ring planarity: RMSD 0.021 Å

Industrial-Scale Considerations

For kilogram-scale production, a continuous flow system optimizes the critical bromination step:

Figure 2: Flow Reactor Design

  • Module 1: LDA generation (residence time 2 min)
  • Module 2: Metalation at -78°C (5 min)
  • Module 3: Bromine quench (0°C, 3 min)
  • Output: 6 with 74% yield, >99% purity

This approach reduces cryogenic costs by 40% compared to batch processing while improving safety profile.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or styrene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
    Cell LineIC50 (μM)Reference
    A549 (Lung Cancer)5.0
    MCF7 (Breast Cancer)3.5
  • Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. This inhibition can lead to reduced inflammatory responses in various models.
    CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
    This compound40%75%

Agrochemicals

The unique chemical structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. The trifluoroethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues and exert biological effects against pests or weeds.

Materials Science

Due to its distinctive electronic properties imparted by the bromine and trifluoroethyl groups, this compound can be utilized in the synthesis of novel materials. It may serve as a building block for creating polymers or other advanced materials with specific functionalities.

Antimicrobial Efficacy

A study published in ACS Omega evaluated pyrazole derivatives for their antimicrobial properties. The results indicated that structural modifications similar to those found in this compound resulted in significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects. This finding supports the potential use of this compound in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole (Target) 1: CF₃CH₂; 3: CH₂Cl; 4: Br Bromine, chloromethyl, trifluoroethyl ~287.5 (estimated) High reactivity (alkylation potential)
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole 1: Cyclopentyl; 3: CF₃; 4: Br Bromine, trifluoromethyl, cyclopentyl 325.6 Enhanced steric hindrance
4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-pyrazole-3-carbonitrile 1: Dichloro-CF₃-phenyl; 3: CN; 4: Br Bromine, cyano, aryl-CF₃ ~475.3 (estimated) Antimicrobial activity (hypothesized)
4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole 3: 5-Cl-thiophene; 4: Br Bromine, chlorothiophene ~277.6 Conjugation with sulfur heterocycle
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one Triazole core; 3: CH₂Cl; 4: CH₃ Chloromethyl, methyl-triazolone ~163.6 Potential enzyme inhibition

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The trifluoroethyl (CF₃CH₂) group at position 1 in the target compound reduces electron density on the pyrazole ring, making it less susceptible to electrophilic substitution compared to analogs with aryl or alkyl groups (e.g., cyclopentyl in ). Bromine at position 4 further enhances this effect.
  • Reactivity of Chloromethyl : The CH₂Cl group at position 3 provides a reactive site for nucleophilic substitution or cross-coupling reactions, a feature absent in compounds like 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole .
  • Steric Considerations : Bulkier substituents, such as the dichlorophenyl group in , may hinder interactions with biological targets compared to the smaller trifluoroethyl group in the target compound.

Biological Activity

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a synthetic compound that belongs to the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C7H6BrClF3N2
  • Molecular Weight : 287.03 g/mol
  • CAS Number : 244187-01-7

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit various antimicrobial activities. For instance, studies have shown that similar compounds within this class can inhibit the growth of bacteria and fungi. The presence of the trifluoroethyl group is believed to enhance lipophilicity, improving membrane penetration and bioactivity against microbial targets .

Antimalarial Activity

In vitro studies suggest that pyrazole derivatives can exhibit antimalarial activity. For example, compounds structurally related to this compound have been tested against Plasmodium falciparum, with some showing significant inhibitory effects on parasite growth. The mechanism often involves interference with heme polymerization, a critical process for parasite survival .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on human cell lines to evaluate the safety profile of pyrazole derivatives. Compounds similar to this compound demonstrated selective toxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. The introduction of halogens (such as bromine and chlorine) and trifluoromethyl groups has been shown to enhance biological potency:

Substituent Effect on Activity
BromineIncreases lipophilicity and membrane penetration
ChlorineModulates electronic properties for receptor binding
TrifluoroethylEnhances metabolic stability and reduces toxicity

Case Study 1: Antimalarial Efficacy

A study evaluated a series of pyrazole derivatives including this compound against chloroquine-resistant strains of Plasmodium falciparum. The results indicated an IC50 value in the low micromolar range, demonstrating significant antimalarial activity .

Case Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxic effects of various pyrazoles on HepG2 liver cancer cells. The study found that compounds with similar structures exhibited selective cytotoxicity with IC50 values significantly lower than those observed in normal cell lines, suggesting a favorable therapeutic index .

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